molecular formula C29H25N3O2S B2955829 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922806-31-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2955829
CAS No.: 922806-31-3
M. Wt: 479.6
InChI Key: FZUIQSIDTRTAFW-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . This core is further functionalized with methoxy and methyl groups, and the molecule features a diphenylacetamide moiety linked to a N-(pyridin-3-ylmethyl) group. Such structural complexity makes it a compound of significant interest in the exploration of new biologically active molecules. The design of this compound leverages the known utility of thiazole and benzothiazole derivatives, which are extensively utilized in the development of active small molecules for applications in agrochemicals and pharmaceuticals . Specifically, thiazole-containing compounds have shown promise in areas such as herbicide safening, which involves protecting crops from herbicide injury . The presence of the benzothiazole nucleus suggests potential for researchers to investigate its activity in various biochemical and pharmacological assays. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming the compound's identity and purity upon receipt.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-20-15-16-24(34-2)26-27(20)35-29(31-26)32(19-21-10-9-17-30-18-21)28(33)25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-18,25H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIQSIDTRTAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzo[d]thiazole moiety, which is known for its role in various biological activities.
  • A pyridine ring, contributing to its pharmacological properties.
  • Two diphenyl groups that enhance lipophilicity and potentially influence bioavailability.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of anti-apoptotic proteins (e.g., Bcl-2).
  • Activation of caspases leading to programmed cell death.

Case Studies

  • Thiazole Derivatives in Cancer Treatment : A study demonstrated that thiazole-based compounds exhibited IC50 values less than that of doxorubicin against A-431 and Jurkat cell lines, indicating superior efficacy in promoting apoptosis .
  • Mechanistic Insights : Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their therapeutic potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Activity : Compounds similar to this compound have shown promising results against pathogens like Staphylococcus aureus and E. coli, with MIC values comparable to traditional antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings has been correlated with enhanced antibacterial activity .

Neuropharmacological Effects

Thiazole-containing compounds have also been investigated for their neuropharmacological effects, particularly in the context of anticonvulsant activity.

Evidence from Studies

  • Anticonvulsant Activity : Certain thiazole derivatives have demonstrated significant efficacy in animal models of epilepsy, suggesting their potential use as anticonvulsants .
  • Mechanisms of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, although further research is needed to elucidate these pathways fully.

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50 Values (µg/mL)Mechanism of Action
Antitumor4-(6-amino-3,5-dicyano)< 1.98Apoptosis induction via Bcl-2 inhibition
Antibacterial4-(4-bromophenyl) thiazol-2-amine31.25Disruption of bacterial cell wall synthesis
Anticonvulsant1-(4-(naphthalen-2-yl)thiazol)Not specifiedModulation of neurotransmitter release

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[d]thiazole Derivatives

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Known Biological Activity Reference(s)
Target Compound (922806-31-3) C29H25N3O2S 479.6 4-Methoxy-7-methylbenzo[d]thiazole; diphenylacetamide; pyridin-3-ylmethyl substituent Not explicitly reported; inferred potential for GPCR modulation or anti-proliferative activity
ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide) C14H12N4O2S 308.34 4-Methoxy-7-methylbenzo[d]thiazole; isonicatinamide substituent Selective positive allosteric modulator of muscarinic M4 receptor (EC50 = 230 nM)
Compound 15 (Anti-Alzheimer’s derivative) C23H21N7O3S2 507.12 Benzo[d]thiazole; thiadiazolidinone-triazole linker Anti-proliferative activity; evaluated for Alzheimer’s disease
CAS 895428-47-4 (Dioxopyrrolidinyl derivative) C21H20N4O4S 424.5 4-Methoxy-7-methylbenzo[d]thiazole; 2,5-dioxopyrrolidinyl acetamide Not reported; structural similarity suggests possible protease inhibition or CNS activity

Key Comparative Insights

Structural Complexity and Target Selectivity: The target compound exhibits greater steric bulk compared to ML293 due to its diphenyl and pyridin-3-ylmethyl groups. While ML293’s isonicatinamide group enables selective M4 receptor modulation , the target’s larger substituents may influence binding to alternative targets (e.g., other GPCRs or kinases) or alter blood-brain barrier penetration . In contrast, Compound 15 () incorporates a thiadiazolidinone-triazole moiety, which enhances its anti-proliferative properties but reduces CNS accessibility due to higher polarity .

Synthetic Accessibility :

  • ML293 and the CAS 895428-47-4 derivative () were synthesized via straightforward amide couplings, whereas the target compound likely requires multi-step procedures involving chloroacetamide intermediates (e.g., similar to ’s Scheme 2) .

This contrasts with ML293’s moderate logP (~2.8), optimized for CNS penetration . The CAS 895428-47-4 derivative’s dioxopyrrolidinyl group introduces hydrogen-bonding capacity, possibly improving metabolic stability compared to the target compound .

Therapeutic Potential: While ML293 has demonstrated efficacy in preclinical models of schizophrenia and Parkinson’s disease , the target compound’s structural divergence suggests unexplored biological pathways. Its diphenylacetamide motif resembles kinase inhibitor scaffolds (e.g., EGFR inhibitors), hinting at anti-cancer applications .

Q & A

Basic Research Question

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
  • Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) at 10 nM–100 μM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination), noting solubility limits in aqueous buffers .

How does substitution on the pyridinylmethyl group affect SAR in related benzothiazole derivatives?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity by stabilizing charge-transfer interactions.
  • Steric effects : Bulkier substituents (e.g., isopropyl) reduce binding to hydrophobic pockets, as seen in PBR (peripheral benzodiazepine receptor) studies .
  • Methoxy positioning : Para-substitution on benzothiazole improves metabolic stability compared to ortho .

What methodologies reconcile discrepancies between computational docking and experimental binding data?

Advanced Research Question

  • Ensemble docking : Use multiple protein conformations (MD snapshots) to account for receptor flexibility.
  • Binding entropy : ITC (isothermal titration calorimetry) measures enthalpic/entropic contributions missed in docking .
  • Water displacement analysis : Crystal structures (PDB) identify conserved water molecules critical for ligand affinity .

How do in vivo pharmacokinetic properties of this compound compare to in vitro predictions?

Advanced Research Question

  • BBB penetration : Despite high logP (~4.5), poor brain uptake in rats suggests efflux by P-glycoprotein. Use Caco-2 assays to quantify permeability .
  • Metabolism : LC-MS/MS identifies hydroxylation at the benzothiazole 7-methyl group as the primary metabolic pathway .

What computational strategies predict solubility and formulation compatibility?

Advanced Research Question

  • COSMO-RS : Simulate solubility in PEG/water mixtures to guide nanoparticle encapsulation.
  • Hansen parameters : Match compound polarity (δD, δP, δH) with excipients like HP-β-CD for enhanced bioavailability .

How can researchers address low aqueous solubility in bioactivity assays?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo by phosphatases.
  • Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .

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